molecular formula C24H26FN5O2S B2939144 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-96-9

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2939144
CAS No.: 898367-96-9
M. Wt: 467.56
InChI Key: OQLQXPJWKIDYHA-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazol core. Key substituents include:

  • A 2-ethyl group at position 2 of the thiazolo-triazol system.
  • A central methyl-bridged moiety connecting a 4-(2-fluorophenyl)piperazine group and a 4-methoxyphenyl group.

The 4-methoxyphenyl group may improve solubility due to its electron-donating methoxy substituent.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-8-10-17(32-2)11-9-16)29-14-12-28(13-15-29)19-7-5-4-6-18(19)25/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLQXPJWKIDYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel hybrid structure that integrates thiazole and triazole moieties. Its complex architecture features multiple functional groups, including a fluorophenyl moiety and a piperazine ring, which enhance its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN6O3SC_{23}H_{23}FN_{6}O_{3}S with a molecular weight of 482.53 g/mol. The structure is characterized by the following features:

FeatureDescription
Molecular Formula C23H23FN6O3SC_{23}H_{23}FN_{6}O_{3}S
Molecular Weight 482.53 g/mol
Functional Groups Thiazole, Triazole, Piperazine, Fluorophenyl

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazol framework has been associated with various antimicrobial activities against bacteria and fungi. For instance:

  • Antifungal Activity : Compounds containing triazole rings have demonstrated antifungal properties against various strains of fungi.
  • Antibacterial Properties : The presence of piperazine moieties has been linked to enhanced antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably:

  • NCI-60 Cell Line Screening : Similar compounds have shown promising cytostatic activity against multiple cancer cell lines. For example, derivatives demonstrated significant growth inhibition (GI) values against non-small cell lung cancer (NSCLC) cell lines.
CompoundCell LineGI Value (10 μM)
4bHOP-9286.28%
4aHCT-11640.87%
4hSK-BR-346.14%

These findings suggest that the compound may interact with kinase receptors and other cellular targets involved in cancer proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The thiazole and triazole rings may inhibit specific enzymes involved in cellular signaling pathways.
  • Interference with DNA Synthesis : Similar compounds have been shown to affect DNA replication and repair mechanisms.
  • Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce programmed cell death in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole-pyrimidine compounds were synthesized and evaluated for anticancer activity. One derivative showed an IC50 value significantly lower than that of doxorubicin against A549 human lung adenocarcinoma cells .
  • Anticonvulsant Activity Evaluation : Some thiazole-containing compounds were tested for anticonvulsant effectiveness in animal models, indicating potential neuroprotective properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazolo-triazol derivatives with modifications on the piperazine and aryl substituents. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol 2-Ethyl, 6-OH, 4-(2-fluorophenyl)piperazine, 4-methoxyphenyl C24H26FN5O2S* ~467.5* Hydroxyl group enhances polarity; methoxyphenyl improves solubility
Compound 4 Thiazole-triazol 4-Chlorophenyl, 4-fluorophenyl, methyl-triazol C29H21ClF2N6S 558.1 Chlorophenyl group increases lipophilicity; planar crystal structure
Compound 5 Thiazole-triazol 4-Fluorophenyl (dual), methyl-triazol C29H21F3N6S 542.6 Para-fluorophenyl groups may enhance receptor affinity; isostructural with 4
CAS 886914-81-4 Thiazolo[3,2-b][1,2,4]triazol 2-Ethyl, 6-OH, 4-(2-fluorophenyl)piperazine, furan-2-yl C21H22FN5O2S 427.5 Furan substituent reduces steric bulk; lower molecular weight
Compound f (PF 43(1)) Triazolone 2,4-Dichlorophenyl, dioxolane, butyl C32H33Cl2N7O4 662.6 Bulky dichlorophenyl and butyl groups may hinder membrane permeability
Compound g (PF 43(1)) Triazolone 2,4-Dichlorophenyl, dioxolane, isopropyl C31H31Cl2N7O4 648.6 Isopropyl group reduces metabolic stability compared to butyl analogs

*Calculated based on structural analogy to CAS 886914-81-4 .

Key Comparative Insights:

Core Structure Variations: The target compound and CAS 886914-81-4 share the thiazolo-triazol core, while Compounds 4 and 5 feature a simpler thiazole-triazol system.

Substituent Effects :

  • Piperazine Modifications : The target compound’s 2-fluorophenylpiperazine differs from the 4-fluorophenylpiperazine in Compounds 4 and 5 . Ortho-substitution on the phenyl ring may sterically hinder receptor interactions compared to para-substitution.
  • Aryl Groups : The 4-methoxyphenyl group in the target compound likely increases solubility compared to the chlorophenyl (Compound 4) or furan (CAS 886914-81-4) analogs. However, furan’s smaller size (CAS 886914-81-4) may improve membrane permeability .
  • Alkyl Chains : The ethyl group in the target compound balances lipophilicity, whereas bulky substituents like butyl/isopropyl (Compounds f/g ) reduce solubility but extend half-life.

Crystallographic Behavior :

  • Compounds 4 and 5 crystallize in triclinic systems with planar conformations except for a perpendicular fluorophenyl group. This suggests the target compound may exhibit similar packing behavior, influencing its solid-state stability.

Synthetic Considerations :

  • High yields (>80%) for Compounds 4 and 5 via dimethylformamide (DMF) crystallization indicate that polar aprotic solvents are effective for analogous syntheses.

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic coupling. A general approach includes:

  • Step 1 : Condensation of substituted piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) with thiazolo-triazole intermediates under reflux in ethanol or PEG-400 media .
  • Step 2 : Catalytic coupling using Bleaching Earth Clay (pH 12.5) at 70–80°C to introduce the 4-methoxyphenylmethyl group .
  • Optimization : Yield improvements (up to 85%) are achieved by adjusting solvent polarity (e.g., PEG-400 vs. ethanol), catalyst loading (10 wt%), and reaction time (monitored via TLC) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H NMR : Peaks at δ 2.4–3.1 ppm confirm piperazine protons, δ 6.7–7.8 ppm validate aromatic substituents, and δ 4.3 ppm indicates the methoxy group .
  • IR : Stretching frequencies at 1650–1680 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy), and 3350 cm⁻¹ (O-H) .
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of substituents to enhance bioactivity?

  • Piperazine Substitution : Fluorophenyl groups at the piperazine nitrogen improve CNS penetration due to increased lipophilicity (logP ~2.8) .
  • Thiazolo-triazole Core : Electron-withdrawing groups (e.g., ethyl at position 2) stabilize the triazole ring, enhancing metabolic stability .
  • Methoxy Positioning : Para-substitution on the phenyl ring optimizes steric interactions with target enzymes (e.g., 14-α-demethylase) .
  • Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with high binding affinity to targets like 3LD6 .

Q. What in silico strategies are effective for predicting pharmacokinetic properties and target binding?

  • Docking Studies : The compound shows a docking score of −9.2 kcal/mol against 14-α-demethylase (PDB: 3LD6), suggesting antifungal potential .
  • ADME Prediction : SwissADME predicts moderate bioavailability (F30% = 65%) and blood-brain barrier permeability (BBB+), supported by topological polar surface area (TPSA = 75 Ų) .
  • MD Simulations : 100-ns simulations in GROMACS reveal stable binding with RMSD <2.0 Å, validating target engagement .

Q. How should researchers address contradictory data in biological activity assays?

  • Case Example : Discrepancies in IC50 values (e.g., 2.1 µM vs. 8.7 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
  • Resolution : Standardize protocols (e.g., ATP-based viability assays) and validate using orthogonal methods (e.g., SPR for binding kinetics) .
  • Statistical Analysis : Apply ANOVA to compare variances across replicates and identify outliers .

Q. What strategies are recommended for evaluating metabolic stability and toxicity?

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via LC-MS/MS (t1/2 >60 min suggests stability) .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., inhibition <50% at 10 µM indicates low risk) .
  • Ames Test : Use TA98 and TA100 strains to assess mutagenicity (non-mutagenic up to 100 µg/plate) .

Methodological Guidelines

  • Experimental Design :

    • Prioritize DOE (Design of Experiments) to optimize synthetic parameters (e.g., temperature, solvent ratio) .
    • Use positive controls (e.g., fluconazole for antifungal assays) to benchmark activity .
  • Data Validation :

    • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
    • Confirm purity via elemental analysis (%C, %H within ±0.4% of theoretical) .
  • Ethical Compliance :

    • Adhere to OECD guidelines for preclinical toxicity testing .

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